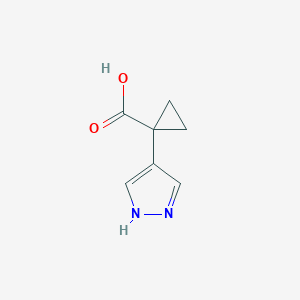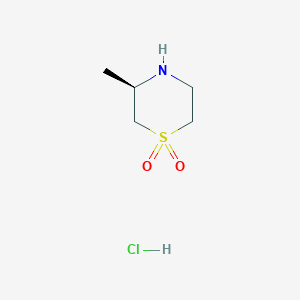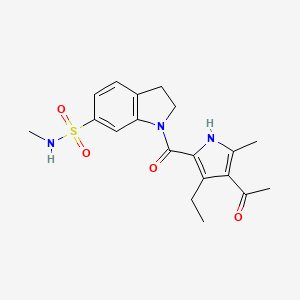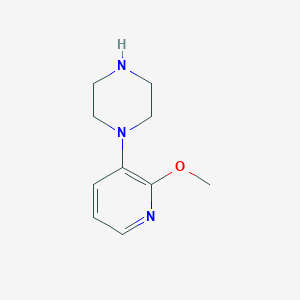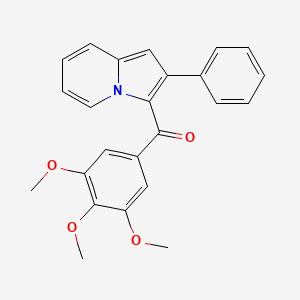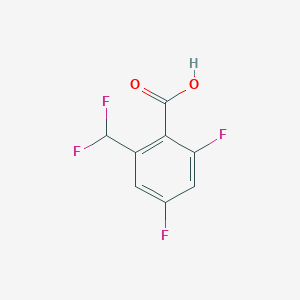
2-(Difluoromethyl)-4,6-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-4,6-difluorobenzoic acid is a fluorinated aromatic carboxylic acid. This compound features two fluorine atoms on the benzene ring and a difluoromethyl group attached to the second carbon of the ring. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-4,6-difluorobenzoic acid typically involves multiple steps, starting with the fluorination of benzoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where a difluoromethyl group is introduced into the benzene ring using reagents like difluoromethylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-4,6-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed on the difluoromethyl group, although this is less common.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Various electrophilic and nucleophilic reagents can be employed for substitution reactions.
Major Products Formed:
Esters and Amides: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-4,6-difluorobenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorine-containing biomolecules and their interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism by which 2-(difluoromethyl)-4,6-difluorobenzoic acid exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, ionic interactions, or hydrophobic effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trifluorobenzoic Acid: Similar structure but with an additional fluorine atom.
2-(Trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 2-(Difluoromethyl)-4,6-difluorobenzoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties compared to similar compounds. Its difluoromethyl group offers different reactivity and stability profiles, making it suitable for specialized applications.
Eigenschaften
Molekularformel |
C8H4F4O2 |
|---|---|
Molekulargewicht |
208.11 g/mol |
IUPAC-Name |
2-(difluoromethyl)-4,6-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,7H,(H,13,14) |
InChI-Schlüssel |
JWPNQXLHLLPLIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)F)C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


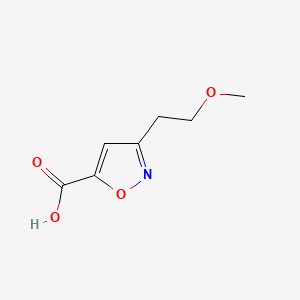

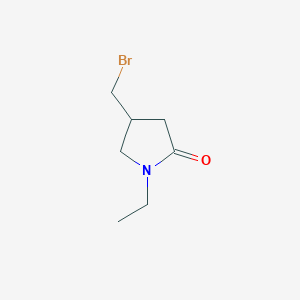
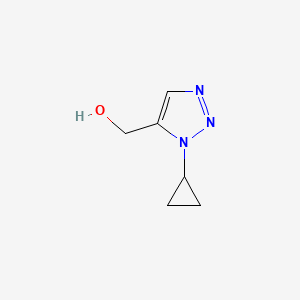
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
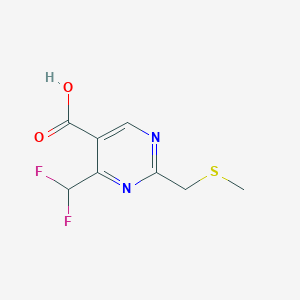
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)
![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)
